molecular formula C15H13ClN2O2S B10891713 3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10891713
M. Wt: 320.8 g/mol
InChI Key: MFGNTVXEYLFAQC-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N~5~-(2-thienylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is a synthetic organic compound that features a chlorophenyl group, a thienylmethyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N~5~-(2-thienylmethyl)-4,5-dihydro-5-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a reaction, which involves the coupling of a chlorophenylboronic acid with an appropriate halide precursor.

    Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through a nucleophilic substitution reaction, where a thienylmethyl halide reacts with an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as palladium-based catalysts, and optimizing reaction conditions like temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-N~5~-(2-thienylmethyl)-4,5-dihydro-5-isoxazolecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N~5~-(2-thienylmethyl)-4,5-dihydro-5-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-(2-thienylmethyl)acrylamide
  • 5-(4-Chlorophenyl)-N-(2-thienylmethyl)-3-isoxazolecarboxamide

Uniqueness

3-(4-Chlorophenyl)-N~5~-(2-thienylmethyl)-4,5-dihydro-5-isoxazolecarboxamide is unique due to its combination of a chlorophenyl group, a thienylmethyl group, and an isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13ClN2O2S

Molecular Weight

320.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C15H13ClN2O2S/c16-11-5-3-10(4-6-11)13-8-14(20-18-13)15(19)17-9-12-2-1-7-21-12/h1-7,14H,8-9H2,(H,17,19)

InChI Key

MFGNTVXEYLFAQC-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CS3

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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